molecular formula C32H31N3O4S2 B11978613 (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11978613
M. Wt: 585.7 g/mol
InChI Key: ACLUPVYXKYRDAO-CEUNXORHSA-N
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Description

The compound “(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, a pyrazole moiety, and various substituted phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: This step may involve the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Substitution Reactions: The final steps often involve various substitution reactions to introduce the dimethoxyphenyl, ethoxyphenyl, and phenyl groups.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo group to sulfoxide or sulfone.

    Reduction: Reduction of the pyrazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development and biological studies.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored for treating various diseases

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrazole moiety could interact with biological macromolecules, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazole Derivatives: Often exhibit anti-inflammatory and analgesic activities.

    Phenyl Substituted Compounds: Various biological activities depending on the substitution pattern.

Uniqueness

The uniqueness of “(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” lies in its complex structure, which combines multiple pharmacophores. This combination could result in unique biological activities and potential therapeutic applications not seen in simpler compounds.

Properties

Molecular Formula

C32H31N3O4S2

Molecular Weight

585.7 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H31N3O4S2/c1-5-39-25-12-13-26(21(2)17-25)30-23(20-35(33-30)24-9-7-6-8-10-24)19-29-31(36)34(32(40)41-29)16-15-22-11-14-27(37-3)28(18-22)38-4/h6-14,17-20H,5,15-16H2,1-4H3/b29-19-

InChI Key

ACLUPVYXKYRDAO-CEUNXORHSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C

Origin of Product

United States

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